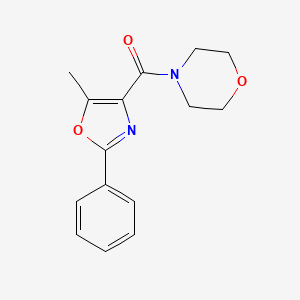![molecular formula C12H11N3O B7469073 1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)
1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of imidazole and has various applications in the field of medicinal chemistry. The compound is known for its unique properties and has been extensively studied for its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to inhibit the activity of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. The compound has also been found to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, the compound has been found to exhibit analgesic effects by reducing the perception of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its potential use in the treatment of various diseases. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile. These include:
1. Further investigation of the compound's potential use in the treatment of cancer, diabetes, and neurological disorders.
2. Development of new synthetic routes for the compound to improve its solubility and stability.
3. Investigation of the compound's mechanism of action in more detail.
4. Development of new analogs of the compound with improved efficacy and reduced side effects.
5. Investigation of the compound's potential use in combination with other drugs for synergistic effects.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research. The compound has potent anti-inflammatory and analgesic properties and has potential use in the treatment of various diseases. Further investigation of the compound's mechanism of action and development of new analogs may lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile involves the reaction of 3-methoxybenzyl chloride with imidazole-2-carbonitrile in the presence of a base. The reaction is carried out under reflux conditions and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile has been extensively studied for its potential therapeutic benefits. It has been found to exhibit potent anti-inflammatory and analgesic properties. The compound has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]imidazole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-16-11-4-2-3-10(7-11)9-15-6-5-14-12(15)8-13/h2-7H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHQBNGHQQQDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)




![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)

![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)



![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)
